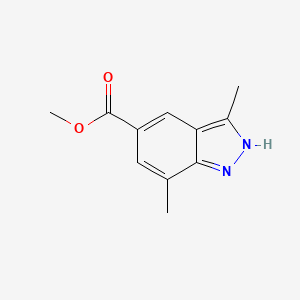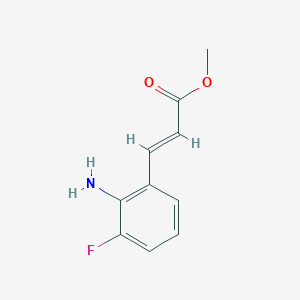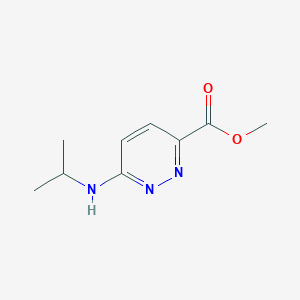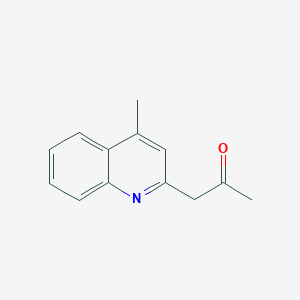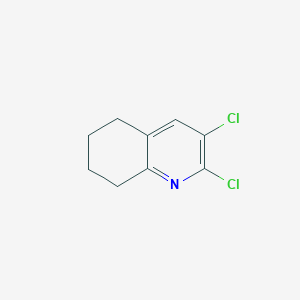![molecular formula C14H15N B11900278 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole CAS No. 89506-61-6](/img/structure/B11900278.png)
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyrroles This compound is characterized by a fused ring system that includes a pyrrole ring and an indene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing substituted pyrroles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrrole ring and the indene moiety, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and yield oxidized derivatives of the compound.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the indene moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the indene moiety.
科学的研究の応用
作用機序
The mechanism of action of 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1-Methyl-1,4-dihydroindeno[1,2-b]pyrrole: This compound lacks the ethyl substituent present in 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole, which may result in different chemical and biological properties.
1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole:
Uniqueness
The presence of both ethyl and methyl substituents on the pyrrole ring of this compound contributes to its unique chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89506-61-6 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
2-ethyl-1-methyl-4H-indeno[1,2-b]pyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-9-11-8-10-6-4-5-7-13(10)14(11)15(12)2/h4-7,9H,3,8H2,1-2H3 |
InChIキー |
SSXAKTMDDRYXRZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(N1C)C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)
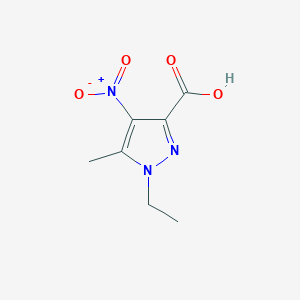
![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)
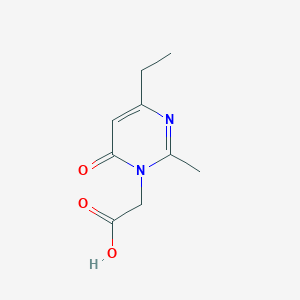


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
